molecular formula C12H19O3PS B3279468 Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester CAS No. 69318-44-1

Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester

Cat. No.: B3279468
CAS No.: 69318-44-1
M. Wt: 274.32 g/mol
InChI Key: ZJSHVJWZHCTYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester is a chemical compound with the molecular formula C₁₂H₂₄O₅PS₂ It is a derivative of phosphorothioic acid where the phenyl group is substituted with 3,5-dimethylphenyl and the acid is esterified with diethyl groups

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of phosphorothioic acid with diethyl 3,5-dimethylphenyl phosphate. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

  • Industrial Production Methods: On an industrial scale, the compound is produced using similar esterification processes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the compound to its corresponding phosphorothioic acid derivatives.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Corresponding phosphorothioic acids.

  • Substitution Products: Various substituted phosphorothioic acid derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various phosphorus-containing compounds, which are valuable in organic synthesis and materials science. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and activation. Medicine: Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also participate in signaling pathways by interacting with specific receptors or proteins.

Comparison with Similar Compounds

  • Phosphorothioic acid, O,O-dimethyl O- [3-methyl-4- (methylsulfonyl)] ester: This compound has a similar structure but with different substituents on the phenyl ring.

  • Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-dimethyl ester: This compound has a similar phenyl group but with different ester groups.

Uniqueness: Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester is unique due to its specific combination of substituents, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(3,5-dimethylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O3PS/c1-5-13-16(17,14-6-2)15-12-8-10(3)7-11(4)9-12/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSHVJWZHCTYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219374
Record name Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69318-44-1
Record name Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069318441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester
Reactant of Route 2
Reactant of Route 2
Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester
Reactant of Route 3
Reactant of Route 3
Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester
Reactant of Route 4
Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester
Reactant of Route 5
Reactant of Route 5
Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester
Reactant of Route 6
Reactant of Route 6
Phosphorothioic acid, O-(3,5-dimethylphenyl) O,O-diethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.